molecular formula C23H28N2O3 B587798 rac Bopindolol-d9 CAS No. 1794891-82-9

rac Bopindolol-d9

Cat. No. B587798
CAS RN: 1794891-82-9
M. Wt: 389.543
InChI Key: UUOJIACWOAYWEZ-WVZRYRIDSA-N
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Description

“rac Bopindolol-d9” is a labelled version of Bopindolol . Bopindolol is an ester prodrug of Pindolol, which is a long-acting β-adrenoceptor blocking agent .


Molecular Structure Analysis

The molecular formula of “rac Bopindolol-d9” is C23H19D9N2O3 . The InChI string representation of its structure is InChI=1S/C23H28N2O3/c1-16-13-19-20 (25-16)11-8-12-21 (19)27-15-18 (14-24-23 (2,3)4)28-22 (26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 .


Physical And Chemical Properties Analysis

The molecular weight of “rac Bopindolol-d9” is 389.54 . It appears as a pale yellow solid and is soluble in Chloroform and DMSO . It should be stored in a dry, cool, and well-ventilated place .

Mechanism of Action

Bopindolol, the unlabelled version of “rac Bopindolol-d9”, non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure .

Safety and Hazards

While specific safety data for “rac Bopindolol-d9” is not available, general precautions should be taken while handling it. Avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Bopindolol-d9

Synthesis routes and methods

Procedure details

26 g of Benzoic acid are dissolved, while heating, in 50 cc of hexamethylphosphoric acid triamide and 3.5 g of 1-tert.butylamino-3-(2-methyl-indole-4-yloxy)-2-propanol are added. After cooling, 3.0 g of benzoic acid anhydride are added and stirring is effected for 20 hours at room temperature. The resulting clear, yellow solution is poured onto ice, 0.5 liters of ether are added and stirring is effected for 2 hours. After making the liquid alkaline with concentrated ammonia, the ether phase is separated, shaken out with tartaric acid, made alkaline with caustic soda solution while cooling with ice and extracted with methylene chloride. After evaporating the solvent, the residue is crystallised with 1 mol of fumaric acid from methanol and acetone. M.p. of hydrogen fumarate form: 189°-191°.
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26 g
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1 mol
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